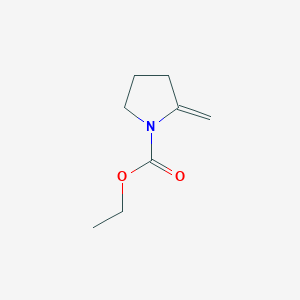

Ethyl 2-methylidenepyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-methylidenepyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-11-8(10)9-6-4-5-7(9)2/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBUFPORBCSUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCC1=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Architectures: Exocyclic Enecarbamate Pyrrolidines

Technical Guide for Synthetic & Medicinal Chemists

Executive Summary & Structural Significance

The exocyclic enecarbamate pyrrolidine (specifically the N-protected 2-methylene pyrrolidine scaffold) represents a privileged, high-value intermediate in modern organic synthesis. Unlike their endocyclic counterparts (2,3-dihydro-1H-pyrroles), exocyclic enecarbamates possess a unique electronic duality: they function as electron-rich enamides capable of reacting with electrophiles, yet they serve as "masked" N-acyliminium ions upon protonation or Lewis acid activation.

This guide focuses on the 5-exo-dig cycloisomerization of alkynyl carbamates as the primary synthetic vector, a method that ensures 100% atom economy and high stereocontrol. We further explore the divergent reactivity of this scaffold in generating 2,5-disubstituted pyrrolidines—a structural motif ubiquitous in bioactive alkaloids (e.g., substituted prolines) and glycosidase inhibitors.

Synthetic Architectures: The 5-exo-dig Cyclization

The most robust route to exocyclic enecarbamate pyrrolidines is the metal-catalyzed intramolecular hydroamination of N-alkynyl carbamates. While Silver(I) and Palladium(II) have been historically utilized, Gold(I) catalysis offers superior turnover frequencies (TOF) and mild conditions, avoiding the protodemetalation issues common with other metals.

Mechanism of Action

The transformation proceeds via a

Figure 1: Mechanistic pathway for the Au(I)-catalyzed 5-exo-dig cyclization of alkynyl carbamates.

Comparative Catalytic Efficiency

The choice of catalyst dictates the yield and reaction time. The table below summarizes optimization data for the cyclization of tert-butyl pent-4-ynylcarbamate.

| Catalyst System | Solvent | Time (h) | Yield (%) | Notes |

| AgOTf (5 mol%) | Toluene | 18 | 65 | Requires heating (80°C); silver mirror formation. |

| PdCl₂(MeCN)₂ (5 mol%) | THF | 12 | 72 | Moderate yield; potential for oxidative side reactions. |

| Ph₃PAuCl / AgOTf (2 mol%) | DCM | 2 | 94 | Rapid; room temperature; requires silver salt activation. |

| [IPrAu(MeCN)]SbF₆ (2 mol%) | DCM | 0.5 | 98 | Optimal. Cationic NHC-Gold complex; highly active. |

Reactivity Profile: The "Masked" Iminium Ion

Once synthesized, the exocyclic enecarbamate is a versatile divergent intermediate. Its reactivity is governed by the electron-donating nitrogen, which activates the exocyclic double bond toward electrophilic attack.

Key Transformations

-

Hydrofunctionalization: Protonation generates a transient N-acyliminium ion, which can be trapped by nucleophiles (alcohols, thiols, electron-rich arenes) to form 2-substituted pyrrolidines.

-

Stereoselective Reduction: Hydrogenation leads to enantiopure 2-methyl pyrrolidines.

-

Cycloaddition: The exocyclic alkene can participate in Povarov-type reactions or [2+2] cycloadditions.

Figure 2: Divergent reactivity profile of the exocyclic enecarbamate scaffold.

Experimental Protocol: Gold-Catalyzed Synthesis

Objective: Synthesis of tert-butyl 2-methylene-pyrrolidine-1-carboxylate via 5-exo-dig cyclization.

Safety: Gold catalysts are expensive but generally low toxicity. Silver salts (if used for activation) are light-sensitive. Perform all reactions in a fume hood.

Materials

-

Substrate:tert-butyl pent-4-ynylcarbamate (1.0 equiv, 5.0 mmol)

-

Catalyst: (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate (JohnPhos Au(MeCN)SbF₆) (2 mol%)

-

Solvent: Dichloromethane (DCM), anhydrous (0.2 M concentration)

-

Purification: Neutral Alumina (Activity III)

Step-by-Step Methodology

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and cool under a stream of nitrogen.

-

Solvation: Add tert-butyl pent-4-ynylcarbamate (916 mg, 5.0 mmol) and dissolve in anhydrous DCM (25 mL).

-

Catalysis: Add the Gold(I) catalyst (77 mg, 0.1 mmol) in one portion. The solution may turn slightly yellow.

-

Monitoring: Stir at room temperature (23°C). Monitor reaction progress via TLC (10% EtOAc/Hexane). The starting material (alkyne) usually disappears within 30–60 minutes.

-

Note: The product (enecarbamate) is acid-sensitive. Do not use silica gel TLC plates unless neutralized with triethylamine; use alumina plates if possible.

-

-

Quenching: Once conversion is complete, filter the reaction mixture through a short pad of Celite to remove the catalyst.

-

Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) at low temperature (< 30°C) to prevent polymerization.

-

Purification: Purify the crude oil via flash chromatography on Neutral Alumina (Grade III), eluting with Pentane/Ether (9:1).

-

Critical: Silica gel chromatography often leads to hydrolysis of the enecarbamate to the corresponding lactam or ring-opening.

-

-

Characterization: The product is obtained as a colorless oil.

-

¹H NMR (CDCl₃): Look for the characteristic exocyclic vinyl protons as singlets or narrow multiplets around

4.40 and 4.70 ppm.

-

Therapeutic Applications

The pyrrolidine core is a "privileged scaffold" in drug discovery. The exocyclic enecarbamate serves as a direct precursor to:

-

Glycosidase Inhibitors: Polyhydroxylated pyrrolidines (iminocylitols) derived from this scaffold mimic the transition state of glycosidic bond hydrolysis.

-

DPP-IV Inhibitors: 2-cyanopyrrolidines (antidiabetic agents like Vildagliptin) can be accessed via functionalization of the 2-position.

-

Peptidomimetics: The rigid pyrrolidine ring constrains the peptide backbone, stabilizing

-turn conformations in novel peptide therapeutics.

References

-

Gold(I)-Catalyzed Enantioselective Hydroamination of N-Allenyl Carbamates. Organic Letters. (2007). Verified Link: [Link]

-

Metal-catalyzed cycloisomerization reactions of cis-4-hydroxy-5-alkynylpyrrolidinones. Journal of Organic Chemistry. (2009). Verified Link: [Link]

-

Direct C-H functionalization of enamides and enecarbamates by using visible-light photoredox catalysis. Chemistry - A European Journal. (2012). Verified Link: [Link]

-

Enantio- and Diastereoselective NiH-Catalyzed Hydroalkylation of Enamides or Enecarbamates. Journal of the American Chemical Society. (2023). Verified Link: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold. Molecules. (2021).[1] Verified Link: [Link]

Sources

Navigating the Synthesis of Elusive α-Methylene-γ-Lactams: A Technical Guide for Researchers

A Senior Application Scientist's Perspective on "Ethyl 2-methylene-1-pyrrolidinecarboxylate" and its Analogs

Introduction

In the landscape of modern drug discovery and organic synthesis, the pyrrolidine scaffold remains a cornerstone of pharmacologically active molecules. The introduction of an exocyclic α-methylene group to this heterocyclic system, as in the case of the α-methylene-γ-lactam core, bestows unique chemical reactivity and biological activity. This guide addresses the synthesis and characterization of this important structural motif, with a specific focus on the challenges and potential pathways towards the elusive "Ethyl 2-methylene-1-pyrrolidinecarboxylate."

Following a comprehensive search of the scientific literature and chemical databases, it is important to note that "Ethyl 2-methylene-1-pyrrolidinecarboxylate" does not appear to be a commercially available or widely documented compound under this specific nomenclature. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the synthesis of the core α-methylene-γ-lactam structure, closely related analogs, and a proposed synthetic route to the target compound.

Core Concepts: The α-Methylene-γ-Lactam Moiety

The α-methylene-γ-lactam is a key structural feature in numerous natural products and has garnered significant attention for its potential as a Michael acceptor, rendering it a reactive pharmacophore capable of covalent interactions with biological nucleophiles. This reactivity is central to the mechanism of action for many compounds exhibiting cytotoxic and other biological activities.

Proposed Synthetic Pathway to Ethyl 2-methylene-1-pyrrolidinecarboxylate

Given the absence of a direct documented synthesis, a plausible route to "Ethyl 2-methylene-1-pyrrolidinecarboxylate" can be extrapolated from established methodologies for the synthesis of α-methylene-γ-lactams. A common and effective strategy involves the olefination of the corresponding N-protected 2-pyrrolidinone. The Wittig reaction, a cornerstone of carbonyl olefination, presents a robust and well-understood method to achieve this transformation.[1][2][3][4]

The proposed multi-step synthesis is outlined below:

-

N-Protection of 2-Pyrrolidinone: The synthesis would commence with the readily available 2-pyrrolidinone. The nitrogen atom is first protected with an ethyl carbamate group. This is a crucial step to introduce the desired "ethyl...-1-...carboxylate" functionality and to prevent side reactions in subsequent steps.

-

α-Methylenation via Wittig Reaction: The N-protected 2-pyrrolidinone is then subjected to a Wittig reaction to introduce the exocyclic methylene group. This reaction utilizes a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base.[2][4][5]

The overall proposed synthetic workflow is depicted in the following diagram:

Caption: Proposed two-step synthesis of Ethyl 2-methylene-1-pyrrolidinecarboxylate.

Experimental Protocols

The following are detailed, generalized protocols based on established literature for analogous transformations. These should be adapted and optimized for the specific substrates and desired scale.

Protocol 1: Synthesis of N-Ethoxycarbonyl-2-pyrrolidinone (Precursor)

Objective: To introduce the ethyl carbamate protecting group onto the nitrogen of 2-pyrrolidinone.

Materials:

-

2-Pyrrolidinone

-

Ethyl chloroformate

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a solution of 2-pyrrolidinone in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base and cool the mixture to 0 °C in an ice bath.

-

Slowly add ethyl chloroformate dropwise to the cooled, stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure N-ethoxycarbonyl-2-pyrrolidinone.

Protocol 2: Synthesis of Ethyl 2-methylene-1-pyrrolidinecarboxylate (Wittig Reaction)

Objective: To introduce the exocyclic methylene group via a Wittig reaction.

Materials:

-

Methyltriphenylphosphonium bromide

-

Strong, non-nucleophilic base (e.g., n-Butyllithium, Sodium hydride)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran, Diethyl ether)

-

N-Ethoxycarbonyl-2-pyrrolidinone (from Protocol 1)

-

Standard laboratory glassware for inert atmosphere and anhydrous reactions

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in the anhydrous solvent.

-

Cool the suspension to 0 °C or lower, and slowly add the strong base to generate the phosphorus ylide (a color change is typically observed).

-

Stir the resulting ylide solution at the same temperature for a period to ensure complete formation.

-

Slowly add a solution of N-ethoxycarbonyl-2-pyrrolidinone in the anhydrous solvent to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

-

Filter and concentrate the solution under reduced pressure.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the desired product by flash column chromatography.

Characterization of the Core Structure

While specific data for "Ethyl 2-methylene-1-pyrrolidinecarboxylate" is unavailable, analogous α-methylene-γ-lactams have been characterized by various spectroscopic methods. Researchers synthesizing this or related compounds should anticipate the following characteristic signals:

-

¹H NMR: The exocyclic methylene protons are expected to appear as two distinct signals in the olefinic region of the spectrum, often as doublets or multiplets depending on coupling.

-

¹³C NMR: The spectrum should show characteristic peaks for the sp²-hybridized carbons of the methylene group and the carbonyl carbon of the lactam.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the γ-lactam will be present, along with bands for the C=C double bond.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the target compound should be observed.

Closely Related and Documented Compounds

During the extensive search, several structurally related compounds were identified. These can serve as valuable reference points for researchers in this area.

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from Target |

| Ethyl pyrrolidine-1-carboxylate | 5470-26-8 | C₇H₁₃NO₂ | Lacks the exocyclic methylene group. |

| (S)-1-ethyl 2-methyl pyrrolidine-1,2-dicarboxylate | 77581-28-3 | C₉H₁₅NO₄ | Contains a methyl ester at the 2-position instead of a methylene group. |

| Ethyl (S)-(-)-1-Ethyl-2-pyrrolidinecarboxylate | 938-54-5 | C₉H₁₇NO₂ | Has an ethyl group on the nitrogen and lacks the exocyclic methylene group. |

| 1-Ethyl-2-pyrrolidinone | 2687-91-4 | C₆H₁₁NO | Lacks the ethyl carbamate group and the exocyclic methylene group. |

Conclusion

While "Ethyl 2-methylene-1-pyrrolidinecarboxylate" remains an elusive target in the documented scientific literature, this guide provides a robust framework for its potential synthesis based on well-established chemical principles. The provided protocols for the synthesis of the N-protected pyrrolidinone precursor and the subsequent Wittig olefination offer a logical and promising pathway. Researchers embarking on the synthesis of this or related α-methylene-γ-lactams are encouraged to utilize the outlined strategies as a starting point, with the understanding that optimization of reaction conditions will be crucial for success. The unique reactivity of the α-methylene-γ-lactam motif continues to make it an attractive target for the development of novel therapeutics, and the exploration of its synthesis is a worthy endeavor for the synthetic and medicinal chemistry communities.

References

-

One-pot synthesis of chiral α-methylene-γ-lactams with excellent diastereoselectivities and enantioselectivities. PubMed, 19 Nov. 2010, [Link].

-

One-Pot Synthesis of Chiral α-Methylene-γ-lactams with Excellent Diastereoselectivities and Enantioselectivities. ACS Publications, 27 Oct. 2010, [Link].

-

Strategies for the synthesis of α‐methylene‐γ‐lactams. ResearchGate, [Link].

-

Asymmetric Synthesis of γ-Lactams Containing α,β-Contiguous Stereocenters via Pd(II)-Catalyzed Cascade Methylene C(sp3)–H Alkenylation/Aza-Wacker Cyclization. ACS Publications, 8 Mar. 2021, [Link].

-

Novel synthesis of α-methylene-γ-lactones. RSC Publishing, [Link].

-

One‐Step Nickel‐Catalyzed Synthesis of Alpha‐Arylidene and Gamma Hydroxy‐Substituted N‐Methyl‐2‐Pyrrolidones | Request PDF. ResearchGate, [Link].

-

ASYMMETRIC SYNTHESIS OF N-SUBSTITUTED (R)-2-[(PYRROLIDIN-1-YL)METHYL]PYRROLIDINES. Taylor & Francis Online, 9 Nov. 2006, [Link].

-

Asymmetric Baylis–Hillman reaction catalyzed by pyrrolidine based organocatalyst | Request PDF. ResearchGate, [Link].

-

Synthesis of Spiropyrrolidines and Spiropyrrolizidines by Azomethine Ylide Cycloaddition of Baylis–Hillman Adducts Derived from N-Methyl Maleimide. Thieme Connect, [Link].

-

Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. Arkivoc, [Link].

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI, 17 Oct. 2024, [Link].

-

Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. RSC Publishing, 8 May 2024, [Link].

-

Aza-Morita–Baylis–Hillman reaction of maleimides with azodicarboxylates under neat conditions. Indian Academy of Sciences, [Link].

-

Synthesis and Reactivity of an Enantiomerically Pure N-Methyl-2-silyl Substituted Pyrrolidine. ResearchGate, [Link].

-

Wittig reaction. Wikipedia, [Link].

-

Rapid synthesis of substituted pyrrolines and pyrrolidines by nucleophilic ring closure at activated oximes. RSC Publishing, [Link].

-

Wittig Reaction - Common Conditions. Organic Chemistry Data, [Link].

-

The Wittig Reaction. Chemistry LibreTexts, 22 Jan. 2023, [Link].

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry, 6 Feb. 2018, [Link].

-

Pyrrolidine synthesis. Organic Chemistry Portal, [Link].

Sources

Methodological & Application

Application Note & Protocol: A Robust Synthesis of Ethyl 2-Methylidenepyrrolidine-1-carboxylate from N-Protected Lactams via Peterson Olefination

Introduction: The Significance of the 2-Methylidenepyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous FDA-approved drugs and biologically active natural products.[1][2] The introduction of an exocyclic methylene group at the 2-position creates a versatile synthetic handle, a Michael acceptor, that is invaluable for the construction of more complex molecular architectures. Ethyl 2-methylidenepyrrolidine-1-carboxylate, in particular, serves as a key building block for synthesizing a range of pharmaceutical intermediates. This document provides a detailed, field-proven protocol for the synthesis of this target molecule, starting from the readily available 2-pyrrolidinone. The chosen synthetic strategy involves two key stages: the protection of the lactam nitrogen with a tert-butoxycarbonyl (Boc) group, followed by a Peterson olefination to introduce the exocyclic double bond.

Mechanistic Rationale and Strategy

The conversion of a lactam carbonyl to an alkene is a critical transformation. While several olefination methods exist, the Peterson olefination was selected for its distinct advantages in this context.

-

Initial N-Protection: The synthesis commences with the protection of the 2-pyrrolidinone nitrogen. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable under the strongly basic conditions of the subsequent olefination step but can be readily removed later if required. This protection is crucial for preventing side reactions involving the acidic N-H proton. The reaction proceeds via nucleophilic attack of the nitrogen on di-tert-butyl dicarbonate (Boc anhydride).[3]

-

Core Transformation: The Peterson Olefination: The Peterson olefination utilizes a silicon-stabilized carbanion to convert carbonyls into alkenes.[4][5] The key steps are:

-

Carbanion Formation: An α-silyl carbanion, (trimethylsilyl)methyllithium, is generated in situ by treating a precursor like (trimethylsilyl)methyl chloride with a strong, non-nucleophilic base such as n-butyllithium (n-BuLi).

-

Nucleophilic Addition: The highly nucleophilic α-silyl carbanion attacks the electrophilic carbonyl carbon of the N-Boc-2-pyrrolidinone. This addition occurs at low temperatures (typically -78 °C) to prevent side reactions and forms a lithium alkoxide intermediate.

-

β-Hydroxysilane Intermediate: Upon aqueous workup, a stable β-hydroxysilane intermediate is formed.

-

Elimination: This intermediate undergoes elimination to form the alkene. The elimination can be promoted under either acidic or basic conditions, which can influence stereoselectivity in more complex systems.[6] For the formation of a terminal alkene as in this protocol, the conditions of the workup are sufficient to drive the reaction to completion.

-

A significant advantage of the Peterson olefination over methods like the Wittig reaction is the nature of the byproduct. The Peterson reaction generates a volatile and water-soluble siloxane (e.g., hexamethyldisiloxane), which is far easier to remove during purification than the triphenylphosphine oxide byproduct from a Wittig reaction.[4]

Experimental Workflow Overview

The following diagram outlines the complete synthetic workflow, from commercially available starting materials to the purified final product.

Caption: Synthetic workflow for ethyl 2-methylidenepyrrolidine-1-carboxylate.

Detailed Experimental Protocols

Safety Precaution: This protocol involves pyrophoric (n-BuLi) and moisture-sensitive reagents. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Synthesis of tert-Butyl 2-oxopyrrolidine-1-carboxylate (N-Boc-2-pyrrolidinone)

-

Materials:

-

2-Pyrrolidinone (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq)

-

Triethylamine (Et₃N, 1.5 eq)

-

4-(Dimethylamino)pyridine (DMAP, 0.05 eq, optional catalyst)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add 2-pyrrolidinone and anhydrous dichloromethane (approx. 0.2 M concentration).

-

Add triethylamine and DMAP (if used) to the solution and stir.

-

In a separate flask, dissolve di-tert-butyl dicarbonate in a minimal amount of anhydrous DCM.

-

Add the (Boc)₂O solution dropwise to the stirred pyrrolidinone solution at room temperature.

-

Allow the reaction to stir at room temperature for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil via silica gel column chromatography (e.g., using a gradient of 20-40% ethyl acetate in hexanes) to afford N-Boc-2-pyrrolidinone as a clear oil or low-melting solid.[3]

-

Protocol 2: Synthesis of Ethyl 2-Methylidenepyrrolidine-1-carboxylate

-

Materials:

-

(Trimethylsilyl)methyl chloride (1.2 eq)

-

n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)

-

N-Boc-2-pyrrolidinone (1.0 eq, from Protocol 1)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To an oven-dried, three-neck round-bottom flask equipped with a thermometer, dropping funnel, and nitrogen inlet, add (trimethylsilyl)methyl chloride and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. A white precipitate may form. Stir the resulting suspension at -78 °C for 30 minutes to ensure complete formation of the lithium reagent.

-

Dissolve N-Boc-2-pyrrolidinone in anhydrous THF and add it dropwise to the cold (-78 °C) suspension of the lithium reagent.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

-

Cool the flask to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Dilute the mixture with diethyl ether and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous phase with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography (e.g., using a gradient of 5-15% ethyl acetate in hexanes) to yield the final product, ethyl 2-methylidenepyrrolidine-1-carboxylate, as a colorless oil.

-

Quantitative Data Summary

The following table summarizes the expected results for this synthetic sequence, starting from 10 mmol of 2-pyrrolidinone.

| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity Goal |

| 1 | 2-Pyrrolidinone | N-Boc-2-pyrrolidinone | 185.22 | 85-95% | >97% (NMR) |

| 2 | N-Boc-2-pyrrolidinone | Ethyl 2-Methylidenepyrrolidine-1-carboxylate | 183.23 | 70-85% | >98% (NMR, GC-MS) |

Troubleshooting and Key Considerations

-

Anhydrous Conditions are Critical: The n-butyllithium and the generated α-silyl carbanion are extremely strong bases and will be quenched by trace amounts of water. Ensure all glassware is thoroughly dried and solvents are anhydrous.

-

Low-Temperature Control: Maintaining the temperature at -78 °C during the addition of n-BuLi and the lactam is crucial to prevent undesired side reactions and decomposition of the reagents.

-

Purification Challenges: The final product can be volatile. Care should be taken during solvent removal on a rotary evaporator, using a cool water bath and avoiding high vacuum for extended periods.

-

Incomplete Reaction: If TLC or NMR analysis shows significant starting material remaining after the olefination step, it may be due to insufficient or degraded n-BuLi. Titration of the n-BuLi solution before use is recommended for optimal results.

References

- Peterson Olefin

- Exploring the Synthesis and Applications of N-Boc-2-pyrrolidinone.Google Search Result.

- Peterson Olefin

- Peterson Olefenation I Explanation I Questions I QotD #1 I CSIR-NET I G

- Synthesis of unique pyrrolidines for drug discovery.Enamine.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.PMC.

Sources

- 1. enamine.net [enamine.net]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Peterson Olefination [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Dehydration of N-Acyl-2-Hydroxypyrrolidines to Synthesize N-Acyl-2,3-dihydropyrroles

Introduction

N-acyl-2,3-dihydropyrroles are valuable heterocyclic motifs that serve as key intermediates in the synthesis of a wide range of pharmacologically active compounds and natural products.[1][2] Their versatile reactivity allows for further functionalization, making them attractive building blocks for drug development professionals. A common and effective strategy for the synthesis of these compounds is the dehydration of the corresponding N-acyl-2-hydroxypyrrolidines. This application note provides detailed protocols and mechanistic insights for this transformation, focusing on modern and reliable methods to ensure high-yield and selective synthesis.

The choice of dehydrating agent is critical and depends on the substrate's sensitivity and the desired reaction conditions. Herein, we detail protocols utilizing three prominent reagents: the Burgess reagent, Martin's sulfurane, and triflic anhydride. Each method offers distinct advantages in terms of mildness, selectivity, and substrate scope.

Mechanism and Rationale

The dehydration of an alcohol to an alkene is a fundamental transformation in organic synthesis. In the context of N-acyl-2-hydroxypyrrolidines, the reaction involves the elimination of a molecule of water to form a double bond between the C2 and C3 positions of the pyrrolidine ring. The efficiency and selectivity of this process are highly dependent on the chosen reagent and its mechanism of action.

Burgess Reagent: A Mild Approach via Syn-Elimination

The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is a mild and selective dehydrating agent that is particularly effective for secondary and tertiary alcohols.[3][4] The reaction proceeds through a concerted, intramolecular syn-elimination pathway.[3][5][6] This stereospecificity can be advantageous in controlling the geometry of the resulting alkene, although in the case of forming an endocyclic double bond within a five-membered ring, this is less of a concern. The mild, neutral conditions of the Burgess dehydration make it suitable for substrates with sensitive functional groups.[7]

Diagram: Burgess Reagent Dehydration Workflow

Caption: A typical experimental workflow for the dehydration of N-acyl-2-hydroxypyrrolidines using the Burgess reagent.

Martin's Sulfurane: A Rapid and Efficient Alternative

Martin's sulfurane (bis[α,α-bis(trifluoromethyl)benzenemethanolato]diphenylsulfur) is another powerful reagent for the dehydration of alcohols.[8][9] It is particularly effective for secondary and tertiary alcohols and often proceeds rapidly at or below room temperature.[10][11] The mechanism involves the formation of an alkoxysulfurane intermediate, followed by an intramolecular E2-type elimination. While generally highly efficient, it's worth noting that in some cases, oxidation of secondary alcohols to ketones can be a competing side reaction.[11][12]

Triflic Anhydride: Activation for Facile Elimination

Triflic anhydride (trifluoromethanesulfonic anhydride, Tf₂O) is a highly electrophilic reagent that can activate the hydroxyl group of the N-acyl-2-hydroxypyrrolidine, converting it into an excellent leaving group (a triflate ester).[13][14] In the presence of a non-nucleophilic base, such as pyridine or 2,6-lutidine, the triflate intermediate readily undergoes elimination to form the desired dihydropyrrole. This method is often very rapid and efficient but requires careful handling due to the corrosive and moisture-sensitive nature of triflic anhydride.[15][16]

Comparative Overview of Dehydration Methods

| Reagent | Typical Conditions | Mechanism | Advantages | Disadvantages |

| Burgess Reagent | Benzene or THF, reflux | Syn-elimination | Mild, neutral conditions; good for sensitive substrates. | Requires heating; reagent can be expensive. |

| Martin's Sulfurane | CH₂Cl₂ or CCl₄, rt or below | E2-type elimination | Rapid reactions at low temperatures; high yields. | Reagent is moisture-sensitive; potential for oxidation side products.[11][12] |

| Triflic Anhydride | CH₂Cl₂, pyridine or 2,6-lutidine, -78 °C to rt | E2 elimination via triflate intermediate | Very rapid and efficient; high yielding. | Reagent is highly reactive and moisture-sensitive; requires inert atmosphere. |

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Protocol 1: Dehydration using Burgess Reagent

Materials:

-

N-acyl-2-hydroxypyrrolidine

-

Burgess reagent (1.1 - 1.5 equivalents)

-

Anhydrous benzene or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

To a solution of the N-acyl-2-hydroxypyrrolidine (1.0 eq) in anhydrous benzene or THF, add the Burgess reagent (1.1 - 1.5 eq) in one portion.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl-2,3-dihydropyrrole.

Diagram: Triflic Anhydride Dehydration Mechanism

Caption: Mechanism of dehydration using triflic anhydride, involving activation of the hydroxyl group followed by base-mediated elimination.

Protocol 2: Dehydration using Martin's Sulfurane

Materials:

-

N-acyl-2-hydroxypyrrolidine

-

Martin's sulfurane (1.1 - 1.3 equivalents)

-

Anhydrous dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

Dissolve the N-acyl-2-hydroxypyrrolidine (1.0 eq) in anhydrous CH₂Cl₂ or CCl₄ under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C or the recommended reaction temperature.

-

Add Martin's sulfurane (1.1 - 1.3 eq) portion-wise to the stirred solution.

-

Allow the reaction to stir at the same temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-3 hours.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

Protocol 3: Dehydration using Triflic Anhydride

Materials:

-

N-acyl-2-hydroxypyrrolidine

-

Triflic anhydride (Tf₂O) (1.1 - 1.2 equivalents)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anhydrous pyridine or 2,6-lutidine (2.0 - 3.0 equivalents)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

To a solution of the N-acyl-2-hydroxypyrrolidine (1.0 eq) and anhydrous pyridine or 2,6-lutidine (2.0 - 3.0 eq) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add triflic anhydride (1.1 - 1.2 eq) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as indicated by TLC or LC-MS.

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

-

Extract the mixture with CH₂Cl₂.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion

The dehydration of N-acyl-2-hydroxypyrrolidines is a robust and versatile method for the synthesis of N-acyl-2,3-dihydropyrroles. The choice between the Burgess reagent, Martin's sulfurane, or triflic anhydride allows for the optimization of the reaction conditions based on the specific substrate and desired outcome. The protocols provided herein offer reliable and reproducible methods for researchers, scientists, and drug development professionals to access these important synthetic intermediates.

References

-

Burgess, E. M.; Penton, H. R., Jr.; Taylor, E. A. Thermal Reactions of Alkyl N-Carbomethoxysulfamate Esters. J. Org. Chem.1973 , 38 (1), 26–31. [Link]

-

Khapli, S.; Dey, S.; Mal, D. Burgess Reagent in Organic Synthesis. J. Indian Inst. Sci.2001 , 81, 461–476. [Link]

-

Martin, J. C.; Arhart, R. J. Sulfuranes. I. The Synthesis and Reactions of a New Class of Stable Acyloxysulfuranes. J. Am. Chem. Soc.1971 , 93 (19), 4327–4329. [Link]

-

Atkins, G. M.; Burgess, E. M. The Reactions of an N-Sulfonylamine Inner Salt. J. Am. Chem. Soc.1968 , 90 (17), 4744–4745. [Link]

-

Organic Chemistry Portal. Burgess Reagent. [Link]

-

Wikipedia. Martin's sulfurane. [Link]

-

UKEssays. Burgess and Martin Dehydrating Reagents. [Link]

-

Padwa, A.; Ginn, J. D. Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides. Org. Lett.2002 , 4 (9), 1555–1557. [Link]

-

ResearchGate. Simplified schematic of the gas phase dehydration of N-(2-hydroxyethyl)pyrrolidones in lab-scale. [Link]

-

ResearchGate. Recent advances in the synthesis of 2,3-dihydropyrroles | Request PDF. [Link]

-

Chemical Communications. Recent advances in the synthesis of 2,3-dihydropyrroles. [Link]

-

PrepChem.com. Synthesis of N-acetyl-2-hydroxypyrrolidine. [Link]

-

PubMed. Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. [Link]

-

PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Journal of Chemical Sciences. Synthesis of N-aryl derived formamides using triflic anhydride. [Link]

-

Thieme Chemistry. Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles. [Link]

-

Organic Syntheses Procedure. (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. [Link]

-

Organic & Biomolecular Chemistry. Dihydropyrrole-3-thiones: one-pot synthesis from propargylamines, acyl chlorides and sodium sulfide. [Link]

-

Digital Scholarship@UNLV. Triflic Anhydride (Tf2O)-Activated Transformation of Amides, Sulfoxides and Phosphorus Oxides via Nucleophilic Trapping. [Link]

- Google Patents. WO2006023118A1 - Process for making n-vinyl-2-pyrrolidone.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of 2,3-dihydropyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Burgess reagent - Wikipedia [en.wikipedia.org]

- 4. Burgess Dehydrating Reagent | Ambeed [ambeed.com]

- 5. chemistry-reaction.com [chemistry-reaction.com]

- 6. synarchive.com [synarchive.com]

- 7. youtube.com [youtube.com]

- 8. Martin's Sulfurane Dehydrating Reagent | Ambeed [ambeed.com]

- 9. Martin's sulfurane - Wikipedia [en.wikipedia.org]

- 10. Martin sulfurane - Enamine [enamine.net]

- 11. ukessays.com [ukessays.com]

- 12. thieme-connect.com [thieme-connect.com]

- 13. Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. "Triflic Anhydride (Tf2O)-Activated Transformation of Amides, Sulfoxide" by Jun Y. Kang and Hai Huang [oasis.library.unlv.edu]

- 15. thieme-connect.de [thieme-connect.de]

- 16. tcichemicals.com [tcichemicals.com]

Application Notes & Protocols: A Guide to the Synthesis of Benzoindolizinones from Pyrrolidine Enecarbamates

Abstract

This comprehensive guide provides detailed protocols and expert insights into the synthesis of benzoindolizinones, a class of heterocyclic compounds of significant interest in medicinal chemistry and natural product synthesis. We will explore a robust synthetic route commencing from pyrrolidine enecarbamates, focusing on the pivotal palladium-catalyzed intramolecular Heck reaction for the construction of the core tricyclic scaffold. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical step-by-step methodologies, and critical optimization strategies to ensure successful and reproducible outcomes.

Introduction: The Significance of the Benzoindolizinone Core

The benzoindolizinone scaffold is a privileged heterocyclic motif found in a variety of phenanthroindolizidine and phenanthroquinolizidine alkaloids, such as tylophorine and cryptopleurine. These natural products exhibit a wide range of potent biological activities, including anticancer, anti-inflammatory, and antiviral properties. Consequently, the development of efficient and stereocontrolled synthetic routes to access the core benzoindolizinone structure is a primary objective for organic chemists engaged in drug discovery and total synthesis.

The strategy detailed herein focuses on the construction of this key framework from readily accessible pyrrolidine-based precursors. By leveraging a powerful palladium-catalyzed cyclization, this approach provides a reliable pathway to these architecturally complex molecules.

The Synthetic Strategy: From Precursor to Core Scaffold

The cornerstone of this synthetic approach is the intramolecular Mizoroki-Heck reaction. This powerful carbon-carbon bond-forming reaction enables the construction of cyclic systems by coupling an aryl halide with an alkene tethered to the same molecule.[1] Our strategy involves two primary stages:

-

Synthesis of the Enecarbamate Precursor: A substituted N-carbamoyl-2-arylidenepyrrolidine is prepared. This molecule contains both the aryl halide and the alkene functionality required for the subsequent cyclization.

-

Intramolecular Heck Cyclization: The enecarbamate is subjected to palladium catalysis to trigger an intramolecular cyclization, forming the fused tricyclic benzoindolizinone system.

This sequence is illustrated in the workflow diagram below.

Caption: Figure 1. Overall synthetic workflow.

Part I: Preparation of the Pyrrolidine Enecarbamate Precursor

The synthesis of the N-ethoxycarbonyl-2-arylidenepyrrolidine precursor (an "enecarbamate") is a critical first step. A multi-step procedure starting from a phosphine oxide-modified pyrrolidine has been shown to be effective.[2]

Protocol 1: Synthesis of N-Ethoxycarbonyl-2-arylidenepyrrolidine

This protocol outlines the synthesis of the enecarbamate precursor, which contains the necessary o-bromophenyl group for the subsequent Heck cyclization.

Materials:

-

N-Ethoxycarbonyl-2-diphenylphosphinylpyrrolidine

-

n-Butyllithium (n-BuLi) in hexanes

-

2-Bromobenzaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add N-ethoxycarbonyl-2-diphenylphosphinylpyrrolidine (1.0 eq) and dissolve in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C. The formation of a dipole-stabilized carbanion will be observed.[2]

-

Aldehyde Addition: After stirring for 30 minutes at -78 °C, add a solution of 2-bromobenzaldehyde (1.2 eq) in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-ethoxycarbonyl-2-(2-bromobenzylidene)pyrrolidine.

Part II: The Intramolecular Heck Reaction

The intramolecular Heck reaction is the key bond-forming event that constructs the benzoindolizinone core.[3] This palladium-catalyzed process involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the cyclized product and regenerate the catalyst.[1]

Caption: Figure 2. Catalytic cycle of the Heck reaction.

Protocol 2: Palladium-Catalyzed Cyclization to Benzoindolizinone

This protocol describes the cyclization of the enecarbamate precursor to the final product.

Materials:

-

N-Ethoxycarbonyl-2-(2-bromobenzylidene)pyrrolidine (precursor from Part I)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or Toluene

-

Tetrabutylammonium bromide (TBAB) (optional, as a promoter)[4]

Procedure:

-

Reagent Preparation: In a Schlenk tube, combine the enecarbamate precursor (1.0 eq), Pd(OAc)₂ (5-10 mol%), PPh₃ (10-20 mol%), and K₂CO₃ (2.0 eq). If using, add TBAB (1.0 eq).

-

Solvent Addition: Evacuate and backfill the Schlenk tube with argon three times. Add anhydrous DMF via syringe.

-

Heating: Place the sealed tube in a preheated oil bath at 100-120 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the target benzoindolizinone.

Optimization and Mechanistic Considerations

The success of the intramolecular Heck reaction is highly dependent on a careful selection of reaction parameters.[4] Understanding the role of each component is key to maximizing yield and purity.

| Parameter | Options | Rationale & Expert Insights |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ is often a robust and cost-effective choice that is reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ can be used directly but may be more air-sensitive. |

| Ligand | PPh₃, P(o-tol)₃, BINAP | The ligand stabilizes the palladium catalyst and modulates its reactivity. PPh₃ is a standard choice. For asymmetric variants aiming to set a stereocenter, a chiral ligand like (R)- or (S)-BINAP is required. |

| Base | K₂CO₃, Cs₂CO₃, Et₃N, KOAc | The base is crucial for neutralizing the HBr generated during the catalytic cycle, which facilitates the reductive elimination step to regenerate the Pd(0) catalyst. Inorganic bases like K₂CO₃ are often effective.[4] |

| Solvent | DMF, DMAc, Toluene, Acetonitrile | A polar aprotic solvent like DMF is commonly used as it can dissolve the inorganic base and stabilize the polar intermediates in the catalytic cycle. |

| Temperature | 80 - 140 °C | The reaction typically requires heating to facilitate the oxidative addition and other steps in the catalytic cycle. Optimization is necessary to balance reaction rate with potential side reactions or decomposition. |

| Additives | TBAB, Ag₂CO₃ | Phase-transfer catalysts like Tetrabutylammonium Bromide (TBAB) can enhance reaction rates, particularly for less reactive aryl chlorides.[4] Silver salts can act as halide scavengers, promoting the initial oxidative addition. |

Applications in Drug Discovery

The benzoindolizinone core is a key structural component in many biologically active alkaloids. Synthetic access to this scaffold allows for the generation of novel analogs for structure-activity relationship (SAR) studies. These compounds can be evaluated for a range of therapeutic applications, building on the known activities of natural products like tylocrebine and antofine.[2] The ability to functionalize the aromatic ring or the pyrrolidine core either before or after cyclization provides a platform for creating diverse chemical libraries for screening in drug discovery programs.[3][5][6]

References

-

Guillamet, B., et al. (2001). A new route to ene carbamates, precursors to benzoindolizinones through sequential asymmetric hydrogenation and cyclization. Journal of the Chemical Society, Perkin Transactions 1, (21), 2821-2827. [Link]

-

Couture, A., et al. (2000). Benzothienoindolizidines via intramolecular aryl radical cyclization or palladium catalyzed cyclization. Heterocycles, 52(2), 743-752. [Link]

-

Ye, S., et al. (2011). Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. Chemical Communications, 47(30), 8659-8661. [Link]

-

Wu, X., et al. (2012). Palladium-Catalyzed Carbonylative Cyclization/Arylation Cascade for 2-Aroyl Indolizine Synthesis. Organic Letters, 14(22), 5720-5723. [Link]

-

Xiao, X., et al. (2021). Palladium-Catalyzed Difunctionalization of Alkenes by Relay Coupling with Propargylic Pyridines: Synthesis of Indolizine and Indolizinone-Containing Bisheterocycles. The Journal of Organic Chemistry, 86(24), 18073-18086. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indolizinones. [Link]

-

Xiao, X., et al. (2021). Palladium-Catalyzed Difunctionalization of Alkenes by Relay Coupling with Propargylic Pyridines: Synthesis of Indolizine and Indolizinone-Containing Bisheterocycles. The Journal of Organic Chemistry, 86(24), 18073-18086. [Link]

-

Comins, D. L., & Kuethe, J. T. (2007). Synthesis of the Benzo-fused Indolizidine Alkaloid Mimics. Beilstein Journal of Organic Chemistry, 3, 40. [Link]

-

Guillamet, B., et al. (2001). A new route to ene carbamates, precursors to benzoindolizinones through sequential asymmetric hydrogenation and cyclization. Journal of the Chemical Society, Perkin Transactions 1, (21), 2821-2827. [Link]

-

Wang, C., et al. (2020). Enantioselective rapid assembly of bis-heterocycles by sequential palladium-catalyzed aza-Heck cyclization coupling reaction. Science Advances, 6(49), eabd7881. [Link]

-

Solé, D., & Bennasar, M.-L. (2012). Intramolecular Mizoroki-Heck reaction in the synthesis of heterocycles: strategies for the generation of tertiary and quaternary stereocenters. Arkivoc, 2013(1), 244-279. [Link]

-

Heravi, M. M., & Fatehi, A. (2010). Recent advances in the application of the Heck reaction in the synthesis of heterocyclic compounds. Heterocycles, 81(9), 1969-2037. [Link]

-

Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534. [Link]

-

Badillo, J. J., et al. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current Opinion in Drug Discovery & Development, 13(6), 758-776. [Link]

-

Tresserra-Rimbau, A., et al. (2020). The Role of Anthocyanins in Drug Discovery: Recent Developments. Current Drug Discovery Technologies, 17(3), 286-298. [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. A new route to ene carbamates, precursors to benzoindolizinones through sequential asymmetric hydrogenation and cyclization - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Anthocyanins in Drug Discovery: Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enecarbamate Stability & Isolation

Case ID: ENECARB-001 Status: Open Priority: High (Compound Instability)

The Mechanic's Corner: Why is my product decomposing?

Diagnosis:

Enecarbamates (

The decomposition you are observing is almost certainly acid-catalyzed hydrolysis . This occurs when a proton source (residual acid from workup, acidic protons on silica gel, or even chloroform acidity) protonates the

The Failure Pathway (Mechanism):

The lone pair on the nitrogen donates into the double bond, making the

Figure 1: The acid-catalyzed hydrolysis pathway.[1] Note that the rate-determining step is usually the initial protonation of the

Troubleshooting Workflows (The "Emergency Room")

Use these guides to identify where your protocol is failing.

Scenario A: "My crude NMR looked perfect, but the column destroyed it."

Root Cause: Silica gel is slightly acidic (pH ~4-5). This is sufficient to hydrolyze sensitive enecarbamates during the 20-40 minutes of flash chromatography. Solution: You must neutralize the stationary phase.

-

Fix: Switch to Triethylamine (TEA) Deactivated Silica . (See Protocol B below).

-

Alternative: If the compound is highly non-polar, use Basic Alumina (Activity III) instead of silica.

Scenario B: "The product vanished during the aqueous wash."

Root Cause: You likely used a slightly acidic wash (e.g.,

-

Fix: Replace

with Phosphate Buffer (pH 7.4) or saturated -

Fix: Dry the organic layer immediately over

containing 1% solid

Scenario C: "I see a mix of starting material and ketone."

Root Cause: Incomplete reaction or partial hydrolysis. Diagnostic: Check the integration of the alkene proton in NMR. If it's diminishing relative to the carbamate protecting group signals, hydrolysis is active.

-

Fix: If synthesizing via elimination of hemiaminals (e.g., using TFAA/Pyridine), ensure all TFA salts are fully removed before concentration. Residual pyridinium salts are acidic enough to trigger decomposition upon concentration.

Standard Operating Procedures (Protocols)

Protocol A: The "Buffer-Lock" Workup

Standard aqueous workups are the enemy. Use this protocol for isolation.

| Step | Action | Technical Rationale |

| 1. Quench | Pour reaction mixture into 50% Saturated | Neutralizes reaction acids immediately; avoids heat generation. |

| 2. Extract | Use EtOAc or TBME (tert-butyl methyl ether). | Avoid DCM if possible; DCM can become slightly acidic over time (HCl formation). |

| 3. Wash | Wash organic layer with Brine + 1% | The trace amine ensures the interface remains basic during phase separation. |

| 4. Dry | Dry over | |

| 5. Conc. | Rotary evaporate at <35°C . | Thermal energy accelerates hydrolysis if trace water/acid is present. |

Protocol B: Triethylamine-Deactivated Chromatography

Mandatory for purification of enecarbamates on silica.

-

Slurry Preparation: Suspend your silica gel in the starting eluent (e.g., Hexanes/EtOAc).

-

The Deactivation: Add 2.5% v/v Triethylamine (

) to the slurry. Stir for 5 minutes. -

Packing: Pour the column. Flush with 2 column volumes of eluent containing 1%

. -

Elution: Run your purification using eluent containing 0.5%

.-

Note: The amine prevents the silica's surface silanols (Si-OH) from protonating your enecarbamate.

-

-

Post-Column: The

will be removed during rotary evaporation (b.p. 89°C) or high-vacuum drying.

Decision Logic: Isolation Strategy

Do not default to chromatography.[2] Use this logic gate to determine the safest isolation method.

Figure 2: Strategic decision tree for enecarbamate isolation.

Frequently Asked Questions (FAQs)

Q: Can I use

-

Troubleshoot: Filter your

through a small plug of basic alumina before use, or add a single drop of pyridine-d5 to the NMR tube to neutralize acidity.

Q: My enecarbamate is an oil. How do I store it? A: Store at -20°C under Argon. If possible, store as a solution in benzene or toluene (frozen) rather than neat oil, which slows bimolecular decomposition pathways.

Q: I am synthesizing a 6-membered enecarbamate and it keeps dimerizing. Why?

A: 6-membered enecarbamates are prone to acid-catalyzed self-condensation (dimerization) more so than 5-membered rings. This is often driven by the release of a leaving group during formation. Ensure your elimination step (e.g., from

References

-

Oliveira, D. F., Miranda, P. C. M. L., & Correia, C. R. D. (1999).[3] Efficient and Expeditious Protocols for the Synthesis of Racemic and Enantiomerically Pure Endocyclic Enecarbamates from N-Acyl Lactams and N-Acyl Pyrrolidines.[3] The Journal of Organic Chemistry, 64(18), 6646–6652.[3]

-

Matsubara, R., & Kobayashi, S. (2008). Enamides and Enecarbamates as Nucleophiles in Stereoselective C–C and C–N Bond-Forming Reactions.[4] Accounts of Chemical Research, 41(2), 292–301.

-

Biotage Application Note. (2023). Is there an easy way to purify organic amines? (Discussing amine-functionalized silica for basic compounds).

Sources

- 1. cecas.clemson.edu [cecas.clemson.edu]

- 2. Chromatography [chem.rochester.edu]

- 3. Efficient and Expeditious Protocols for the Synthesis of Racemic and Enantiomerically Pure Endocyclic Enecarbamates from N-Acyl Lactams and N-Acyl Pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Technical Support Center: Optimizing Enecarbamate Heck Reactions

Welcome to the technical support center for the Mizoroki-Heck reaction, with a specific focus on optimizing yields for enecarbamate substrates. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and enhance the performance of this powerful C-C bond-forming reaction. As your Senior Application Scientist, I will guide you through common challenges, explain the underlying chemical principles, and provide actionable protocols to ensure your reactions are successful and reproducible.

Enecarbamates are electron-rich olefins, which can present unique challenges in the Heck reaction, such as issues with regioselectivity and catalyst activity.[1] This guide provides a structured approach to overcoming these hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered during enecarbamate Heck reactions.

Q1: My Heck reaction has a very low yield or failed completely. What are the first things I should check?

When a reaction fails, a systematic review of the core components is the most efficient way to diagnose the problem.

-

Reagent Integrity:

-

Solvent Quality: Polar aprotic solvents like DMF, DMAc, or NMP are common, but can be problematic. Older bottles of NMP, for instance, can form hydroperoxides upon exposure to air, which will oxidize phosphine ligands and deactivate the catalyst.[2] Consider using a freshly opened bottle or a properly purified and degassed solvent.

-

Base Efficacy: Ensure your base is dry and has been stored correctly. Carbonate and phosphate bases can be hygroscopic. The choice of base is critical and can even dictate the reaction pathway.[3]

-

Starting Material Purity: Verify the purity of your aryl halide and enecarbamate. Impurities can inhibit or poison the palladium catalyst.

-

-

Catalyst Activity:

-

Pre-catalyst Activation: Most Heck reactions use a Pd(II) source (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species.[4] If this reduction fails, the catalytic cycle will not initiate. This can be caused by poor quality phosphine ligands (which often act as the reductant) or other inhibiting impurities.[5]

-

Catalyst Decomposition: The active Pd(0) species can be unstable, especially at the high temperatures often required for less reactive aryl chlorides or bromides.[1] Visual signs like the formation of palladium black are a clear indicator of catalyst precipitation and deactivation.

-

-

Atmosphere Control:

-

Oxygen Sensitivity: The active Pd(0) catalyst and the phosphine ligands are sensitive to oxidation.[6] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents were adequately degassed prior to use.

-

Q2: I'm observing a mixture of regioisomers (α- and β-substitution). How can I improve the regioselectivity for my enecarbamate?

This is a classic challenge with electron-rich olefins like enecarbamates.[1] The electronic nature of the enecarbamate does not provide the strong electronic bias seen in electron-deficient olefins (e.g., acrylates), leading to poor regiocontrol.

-

Mechanism Insight: The regioselectivity is determined during the migratory insertion step. For enecarbamates, the aryl group can add to either the α- or β-position of the double bond.

-

Ligand Choice is Key:

-

Bidentate Ligands: Switching from monodentate ligands (like PPh₃) to bidentate phosphine ligands (e.g., dppp, BINAP) is often the most effective strategy. The defined bite angle of a chelating ligand can create a more sterically hindered environment around the palladium center, favoring substitution at the less hindered terminal (β) position of the enecarbamate.

-

Ionic Liquids & Additives: Research has shown that using imidazolium ionic liquids or adding hydrogen-bond-donating ammonium salts can dramatically improve regioselectivity in the arylation of electron-rich olefins, often favoring the α-product.[7][8] These additives are thought to prevent bromide ion inhibition and promote the desired pathway.[7]

-

Q3: The reaction is very sluggish, even at high temperatures. How can I increase the reaction rate?

A slow reaction rate points to a high activation energy barrier in one of the key steps of the catalytic cycle, typically the oxidative addition.

-

Aryl Halide Reactivity: The rate of oxidative addition is highly dependent on the C-X bond strength: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[1] If you are using an aryl bromide or chloride, particularly an electron-rich one, the reaction will inherently be slower.

-

Solutions to Increase Rate:

-

Switch to a More Active Halide: If synthetically feasible, changing from an aryl chloride or bromide to an aryl iodide will significantly accelerate the oxidative addition step.

-

Use More Electron-Rich Ligands: Bulky, electron-donating phosphine ligands (e.g., P(tBu)₃) or N-heterocyclic carbenes (NHCs) can accelerate oxidative addition by making the Pd(0) center more electron-rich and nucleophilic.

-

Increase Temperature: While seemingly obvious, this must be done with caution. Higher temperatures can accelerate desired steps but also promote catalyst decomposition and side reactions.[1]

-

Additives: Quaternary ammonium salts (e.g., Bu₄NBr) can stabilize the palladium catalyst, especially in phosphine-free systems, and improve reaction rates.[2]

-

Part 2: In-Depth Troubleshooting Guides

This section provides a more granular, step-by-step approach to resolving specific experimental issues.

Guide 1: Troubleshooting Catalyst System Failure

This guide helps you diagnose issues related to the palladium source and ligands, which are at the heart of the reaction.

Symptom: No reaction or immediate formation of Palladium Black.

This indicates a catastrophic failure of the catalyst system.

Caption: Troubleshooting workflow for catalyst failure.

Causality Explained:

-

Pd Pre-catalyst: Pd(OAc)₂ is common but can vary in quality. If its reduction to Pd(0) is inefficient, the cycle never starts.[4] Using a Pd(0) source like Pd(dba)₂ or a stable complex like Pd(PPh₃)₄ bypasses this problematic pre-activation step.[4][9] However, stable 18-electron complexes like Pd(PPh₃)₄ may require ligand dissociation to become active, which can be slow.[4]

-

Ligand Integrity: Phosphine ligands are prone to oxidation to phosphine oxides.[2] This is especially true for electron-rich alkylphosphines. Oxidized ligands cannot stabilize the Pd(0) center, leading to aggregation (Pd black). A high ligand-to-palladium ratio can sometimes inhibit the reaction by creating a coordinatively saturated metal center that is unable to participate in the catalytic cycle.[10]

-

Reduction Conditions: The reduction of Pd(II) to Pd(0) often relies on the phosphine ligand itself, which is oxidized in the process.[5] If the ligand is already partially oxidized or if oxygen is present in the reaction, this reduction will be incomplete, leading to catalyst death.

Guide 2: Optimizing Reaction Parameters for Enecarbamates

This guide provides a systematic approach to optimizing the key variables that influence yield and selectivity.

Parameter Comparison Table

| Parameter | Common Options | Pros | Cons | Recommended for Enecarbamates |

| Pd Source | Pd(OAc)₂, PdCl₂ | Inexpensive, air-stable. | Requires in-situ reduction. | Pd(OAc)₂ is a reliable starting point. |

| Pd(dba)₂ | Direct Pd(0) source, no pre-activation needed. | Air-sensitive, more expensive. | Excellent for troubleshooting reduction issues. | |

| Ligand | PPh₃ (monodentate) | Cheap, readily available. | Can lead to poor regioselectivity with enecarbamates. | Use as a baseline, but expect isomeric mixtures. |

| dppp, BINAP (bidentate) | Improves regioselectivity, forms stable complexes. | More expensive. | Highly recommended to control regioselectivity. | |

| Buchwald-type ligands | High activity for challenging substrates (e.g., aryl chlorides). | Can be expensive, air-sensitive. | Consider for unreactive aryl chlorides.[11] | |

| Base | Et₃N, i-Pr₂NEt (amines) | Soluble, acts as solvent/base. | Can undergo side reactions (e.g., acting as a nucleophile). | Use with caution; can complicate product isolation. |

| K₂CO₃, Cs₂CO₃ (inorganic) | Inexpensive, strong bases. | Often insoluble, can lead to heterogeneous mixtures. | A good, robust choice. Cs₂CO₃ is more soluble and often more effective. | |

| NaOAc, KOAc (acetates) | Mild, can promote cationic pathway.[12] | Weaker base, may not be sufficient for all substrates. | Can be effective, particularly with aryl iodides. | |

| Solvent | DMF, NMP, DMAc | High boiling point, good solvating power. | Can decompose at high temps; NMP can form peroxides.[2] | Use high-purity, degassed solvent. NMP is common but requires care.[2] |

| Toluene, Dioxane | Apolar, less likely to coordinate to Pd. | Poor solubility for some inorganic bases and salts. | Good choice if solubility is not an issue. |

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Model Enecarbamate Heck Reaction

This protocol provides a robust starting point for the coupling of an aryl bromide with an N-vinyl carbamate.

Materials:

-

Palladium(II) Acetate (Pd(OAc)₂)

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Aryl Bromide (1.0 equiv)

-

N-vinyl-N-methylacetamide (1.2 equiv)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv, 2 mol%) and dppp (0.022 equiv, 2.2 mol%).

-

Seal the flask, and evacuate and backfill with argon three times.

-

Add the aryl bromide (1.0 equiv) and cesium carbonate (2.0 equiv) to the flask under a positive flow of argon.

-

Via syringe, add the anhydrous, degassed DMF.

-

Finally, add the N-vinyl-N-methylacetamide (1.2 equiv) via syringe.

-

Place the sealed flask in a preheated oil bath at 110 °C.

-

Stir the reaction and monitor its progress by TLC or GC-MS. Typical reaction times are 12-24 hours.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and precipitated palladium.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: High-Throughput Screening of Reaction Conditions

For particularly challenging substrates, a parallel screening approach can rapidly identify optimal conditions. This can be performed in a 24-well plate with small-scale reactions.

Workflow Diagram:

Caption: High-throughput screening workflow.

Part 4: Mechanistic Overview

A solid understanding of the catalytic cycle is crucial for rational troubleshooting. The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) cycle.[5]

Caption: Simplified catalytic cycle of the Heck reaction.

Key Steps & Troubleshooting Points:

-

Oxidative Addition: The aryl halide (R-X) adds to the Pd(0) center. This is often the rate-limiting step.[1] If slow, use a more reactive halide (I > Br > Cl) or a more electron-rich ligand.

-

Olefin Coordination & Migratory Insertion: The enecarbamate coordinates to the Pd(II) complex, followed by insertion into the Pd-R bond. This step determines regioselectivity. Use bulky or chelating ligands to control the stereochemical outcome.

-

β-Hydride Elimination: A hydrogen atom from the alkyl-palladium intermediate is eliminated, forming the C=C bond of the product. This step must be faster than competing side reactions like alkene isomerization.[12]

-

Reductive Elimination: The base removes HX from the palladium hydride species, regenerating the active Pd(0) catalyst.[5][9] The base must be strong enough to facilitate this step but not so strong as to cause substrate degradation.

By methodically addressing potential failure points in reagents, catalyst systems, and reaction conditions, and by understanding the underlying mechanism, you can effectively optimize your enecarbamate Heck reactions to achieve high yields and desired selectivity.

References

-

Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. [Link]

-

Wikipedia. (2024). Heck reaction. In Wikipedia. [Link]

-

Li, B., et al. (2020). The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). Organic Process Research & Development, 24(12), 2844–2848. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. [Link]

-

The Organic Chemistry Tutor. (2021, March 20). Heck Reaction [Video]. YouTube. [Link]

-

Bar-Ziv, R., et al. (2019). Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. Journal of the American Chemical Society, 141(5), 2091–2099. [Link]

-

Mo, J., & Xiao, J. (2006). The Heck Reaction of Electron-Rich Olefins with Regiocontrol by Hydrogen-Bond Donors. Angewandte Chemie International Edition, 45(25), 4152-4157. [Link]

-

Ehrentraut, A., et al. (2002). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Advanced Synthesis & Catalysis, 344(2), 209-217. [Link]

-

Reddit. (2022, June 14). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]

-

Chemistry LibreTexts. (2023, January 22). Heck reaction. [Link]

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. people.uniurb.it [people.uniurb.it]

- 7. The Heck Reaction of Electron-Rich Olefins with Regiocontrol by Hydrogen-Bond Donors [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of Exocyclic Methylene Protons

For Researchers, Scientists, and Drug Development Professionals

In the landscape of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. Among the myriad of structural motifs, the exocyclic methylene group presents a unique spectroscopic signature. The chemical shifts of its vinyl protons are exquisitely sensitive to the nuances of their molecular environment. This guide provides a comprehensive comparison of these chemical shifts, delving into the key factors that govern their resonance frequencies. By understanding these principles, researchers can more accurately interpret ¹H NMR spectra and deduce the structural features of complex molecules.

The Unique Spectroscopic Signature of Exocyclic Methylene Protons

Exocyclic methylene protons, the two hydrogen atoms of a C=CH₂ group attached to a ring, typically resonate in the vinyl region of the ¹H NMR spectrum, generally between 4.5 and 5.5 ppm[1][2]. However, their precise chemical shifts are a composite of several influencing factors, with the most significant being the size of the ring to which they are attached, the nature of substituents on both the ring and the methylene group, and the solvent used for analysis.

The Influence of Ring Size and Strain

One of the most dramatic effects on the chemical shift of exocyclic methylene protons arises from the size of the carbocyclic ring. This is primarily a consequence of ring strain and the associated changes in hybridization and magnetic anisotropy.

| Compound | Ring Size | Exocyclic Methylene Proton Chemical Shift (δ, ppm) |

| Methylenecyclopropane | 3 | ~5.36 |

| Methylenecyclobutane | 4 | ~4.69 |

| Methylenecyclopentane | 5 | ~4.88 |

| Methylenecyclohexane | 6 | ~4.57 |

A Deeper Look at the Causality:

-

Methylenecyclopropane: The highly strained three-membered ring in methylenecyclopropane leads to a significant downfield shift of the exocyclic methylene protons to approximately 5.36 ppm. This deshielding is attributed to the increased s-character of the exocyclic double bond's carbon atom, a consequence of the high p-character in the C-C bonds within the cyclopropane ring[3]. Furthermore, the cyclopropane ring is known to exhibit a "ring current" effect, which can influence the shielding of nearby protons[4][5][6]. For exocyclic protons, this effect is generally deshielding.

-